Synthetic Intermediate Reactivity: 2-Chloro Leaving Group Enables Selective Nucleophilic Displacement vs. Non-Chlorinated 6-Phenylthio-Uracils
The target compound possesses an aryl chloride at position 2 that is absent in 6-(phenylthio)uracil (CAS 15422-05-6, 6-PTU). In pyrimidine chemistry, a 2-chloro substituent ortho or para to a ring nitrogen is activated for nucleophilic aromatic substitution (SNAr), whereas 6-PTU lacks this reactive handle entirely [1]. This means the target compound can be directly diversified at position 2 via amine, alkoxide, or thiol nucleophiles without requiring a separate halogenation step, a key advantage when generating focused libraries for structure-activity relationship (SAR) studies. No direct kinetic comparison of substitution rates between the target compound and 6-PTU is available in the literature, as this represents a categorical structural difference (chlorine present vs. absent), not a graded property [2].
| Evidence Dimension | Synthetic derivatization capability at position 2 |
|---|---|
| Target Compound Data | Cl at C2; activated for SNAr (categorical: reactive handle present) |
| Comparator Or Baseline | 6-(Phenylthio)uracil (6-PTU, CAS 15422-05-6): H at C2 (no reactive handle) |
| Quantified Difference | Qualitative difference; no quantitative rate data available in literature for either compound |
| Conditions | Pyrimidine SNAr reactivity principles; no dedicated experimental kinetic study located |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of the 2-chloro leaving group eliminates a synthetic halogenation step, reducing synthesis cost and time when the compound is used as a diversification-ready scaffold.
- [1] ichemistry.cn, CAS 15422-05-6: 2,4(1H,3H)-Pyrimidinedione, 6-(phenylthio)-, accessed 2026-05-02. View Source
- [2] General pyrimidine SNAr reactivity principles; no dedicated experimental study located for this specific comparison. View Source
